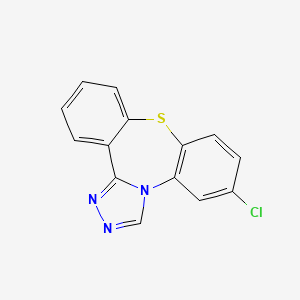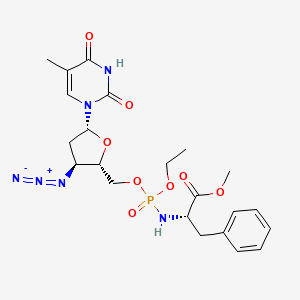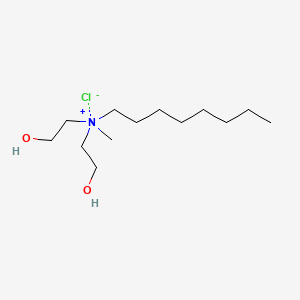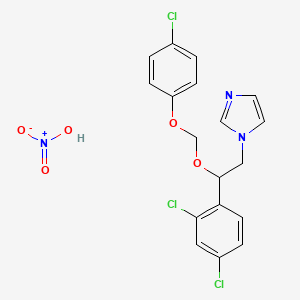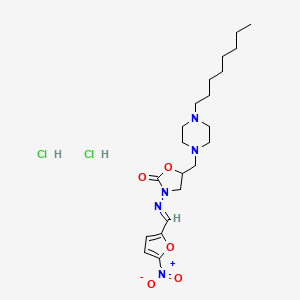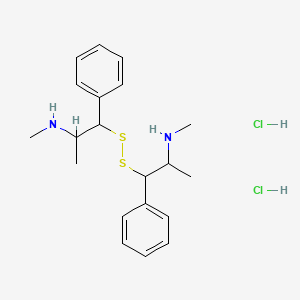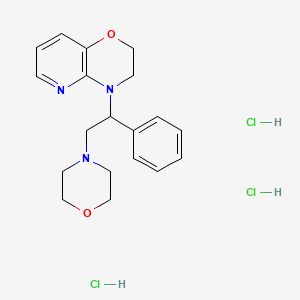
4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a morpholine ring, a phenylethyl group, and a pyrido-oxazine structure, making it a unique and versatile molecule in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. One common method includes the reaction of a morpholine derivative with a phenylethyl halide, followed by cyclization with a pyridine derivative under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper salts and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenylethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper salts.
Solvents: Toluene, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(4-Morpholinyl)-1-phenylethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine: shares similarities with other heterocyclic compounds such as indolizines and pyrimidines.
Indolizines: Known for their bioactivity and use in medicinal chemistry.
Pyrimidines: Widely studied for their pharmacological properties and applications in drug development.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, phenylethyl group, and pyrido-oxazine structure makes it a versatile and valuable compound in various research fields.
Propriétés
Numéro CAS |
88810-08-6 |
|---|---|
Formule moléculaire |
C19H26Cl3N3O2 |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
4-(2-morpholin-4-yl-1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C19H23N3O2.3ClH/c1-2-5-16(6-3-1)17(15-21-9-12-23-13-10-21)22-11-14-24-18-7-4-8-20-19(18)22;;;/h1-8,17H,9-15H2;3*1H |
Clé InChI |
DANLSPZFMPGLIO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(C2=CC=CC=C2)N3CCOC4=C3N=CC=C4.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


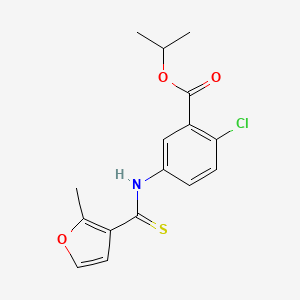

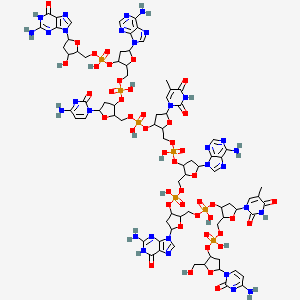
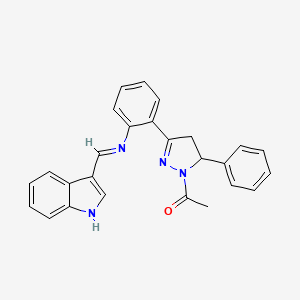
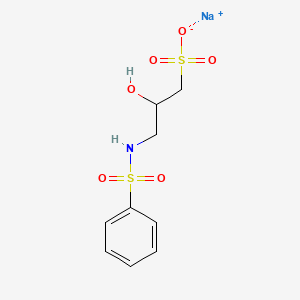
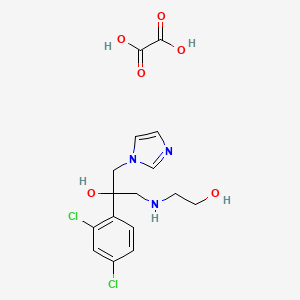
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
